molecular formula C12H16N4OS B7795429 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone

2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone

Cat. No.: B7795429
M. Wt: 264.35 g/mol
InChI Key: BDWHXTHMJJBYDO-ZSOIEALJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone typically involves the reaction of 2-hydroxy-4-(1-pyrrolidinyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of substituted benzaldehyde derivatives .

Scientific Research Applications

2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehyde
  • Thiosemicarbazide
  • 4-(1-Pyrrolidinyl)benzaldehyde

Uniqueness

2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone is unique due to its combined structural features of a pyrrolidine ring and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(Z)-(2-hydroxy-4-pyrrolidin-1-ylphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c13-12(18)15-14-8-9-3-4-10(7-11(9)17)16-5-1-2-6-16/h3-4,7-8,17H,1-2,5-6H2,(H3,13,15,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWHXTHMJJBYDO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=NNC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC(=C(C=C2)/C=N\NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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